
1-(Piperidin-4-yl)indoline-2,3-dione
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Overview
Description
1-(Piperidin-4-yl)indoline-2,3-dione is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities. This compound features a piperidine ring attached to an indoline-2,3-dione structure, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-4-yl)indoline-2,3-dione typically involves the reaction of indoline-2,3-dione with piperidine under specific conditions. One common method includes the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH) to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Attack and Ring Opening
The compound undergoes piperidinolysis in aqueous methanol, proceeding via a two-step mechanism:
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Tetrahedral intermediate formation : Nucleophilic attack at the carbonyl group (C-2) forms an anionic intermediate (T⁻), stabilized by internal hydrogen bonding .
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Water-catalyzed ring opening : Water facilitates amine expulsion, leading to ring-opened products like 1-(2’-amino-5’- or 3’-substituted phenyl)-2-(piperidin-1-yl)ethane-1,2-dione derivatives .
Key kinetic observations :
Substituent Effects
Electron-withdrawing groups (e.g., Cl, Br) at the 5- or 7-position of the indole ring accelerate the reaction, while electron-donating groups (e.g., Me) slow it, as shown in thermodynamic data .
Substituent | ΔH‡ (kJ/mol) | ΔS‡ (J/K·mol) | ΔG‡ (kJ/mol) |
---|---|---|---|
5-Me | 88.2 | -44.1 | 93.5 |
5-Cl | 85.3 | -38.5 | 90.2 |
7-Br | 82.1 | -36.8 | 87.9 |
Thermodynamic parameters for substituted isatin derivatives reacting with piperidine .
Cycloaddition Reactions
The compound participates in 1,3-dipolar cycloadditions with azomethine ylides, forming spiro compounds under reflux conditions. This method ensures regioselectivity, favoring specific isomer formation due to steric factors .
Reactivity Trends
The compound’s reactivity is influenced by:
Scientific Research Applications
The compound 1-(Piperidin-4-yl)indoline-2,3-dione features a piperidine ring attached to an indoline-2,3-dione structure, making it a versatile molecule in various scientific fields. Research indicates that indoline-2,3-dione derivatives, including those with piperidine modifications, have significant applications in medicinal chemistry, particularly as antiviral and anti-tuberculosis agents .
Scientific Research Applications
Antiviral Agents
Isatin derivatives, closely related to indoline-2,3-dione, have demonstrated broad-spectrum antiviral activities .
- A series of isatin derivatives were synthesized and tested against the influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3) .
- Specific compounds showed high antiviral activity, with IC50 values as low as 0.0027 µM against H1N1 .
- Quantitative PCR assays confirmed the antiviral potential of these compounds by showing a decrease in viral gene expression .
- In silico studies supported these findings, highlighting the binding affinities and pharmacokinetic properties of the compounds .
Anti-Mycobacterial Activity
Isoindoline-1,3-dione derivatives, which share structural similarities with indoline-2,3-dione, have been explored for their anti-mycobacterial properties .
- A series of secondary amine-substituted isoindoline-1,3-dione-4-aminoquinolines were synthesized and tested for anti-mycobacterial activity against Mycobacterium tuberculosis .
- One compound, featuring a butyl chain spacer and a piperidine component on the isoindoline ring, exhibited a minimum inhibitory concentration (MIC99) of 6.25 mg/mL against Mycobacterium tuberculosis .
- The introduction of a piperidine ring improved anti-TB activity and reduced cytotoxicity compared to fluoro-substituted compounds .
Synthesis of Dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidine]-2,4''-diones
Spiro-3-indolin-2-one compounds, which include piperidine moieties, have been developed as potential therapeutic agents .
- A series of (E)-1″-(alkanesulfonyl)-4′-aryl-5″-arylidene-1′-methyl-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones were synthesized .
- These compounds were characterized using various spectroscopic techniques, including IR, 1H-NMR, and 13C-NMR .
Data Table: Antiviral Activity of Isatin Derivatives
Compound | Virus | IC50 (µM) | CC50 (µM) |
---|---|---|---|
9 | H1N1 | 0.0027 | High |
5 | HSV-1 | 0.0022 | High |
4 | COX-B3 | 0.0092 | Not Available |
7 | All | N/A | 315,578.68 |
IC50 = Half maximal inhibitory concentration, CC50 = Half maximal cytotoxic concentration. Data from .
Mechanism of Action
The mechanism of action of 1-(Piperidin-4-yl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Indoline-2,3-dione: Shares the indoline-2,3-dione core but lacks the piperidine ring.
Piperidine derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-4-amine share the piperidine ring but differ in other structural aspects.
Uniqueness: 1-(Piperidin-4-yl)indoline-2,3-dione is unique due to the combination of the indoline-2,3-dione and piperidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H14N2O2 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
1-piperidin-4-ylindole-2,3-dione |
InChI |
InChI=1S/C13H14N2O2/c16-12-10-3-1-2-4-11(10)15(13(12)17)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2 |
InChI Key |
QROWBBDCTRBJQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C3=CC=CC=C3C(=O)C2=O |
Origin of Product |
United States |
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